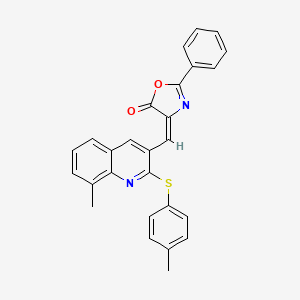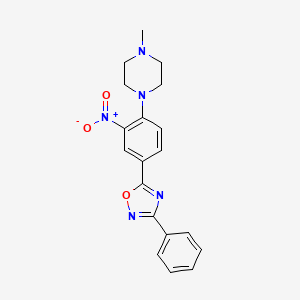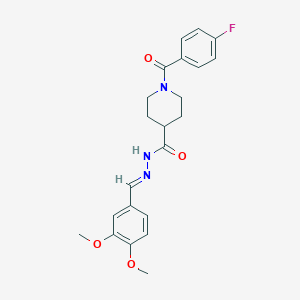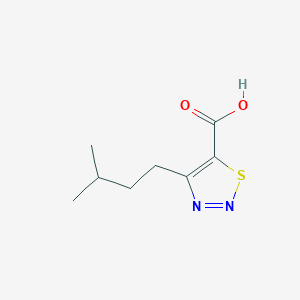
4-(3-Methylbutyl)thiadiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methylbutyl)thiadiazole-5-carboxylic acid, also known as MBTA, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. MBTA is a thiadiazole derivative, which is a class of organic compounds that contain a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom.
Wissenschaftliche Forschungsanwendungen
4-(3-Methylbutyl)thiadiazole-5-carboxylic acid has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anticancer, antitumor, and anti-inflammatory properties. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Wirkmechanismus
The mechanism of action of 4-(3-Methylbutyl)thiadiazole-5-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and protein targets in cancer cells and inflammatory cells. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth and invasion of cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing the infiltration of inflammatory cells. In addition, this compound has been shown to have antioxidant effects by scavenging free radicals and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(3-Methylbutyl)thiadiazole-5-carboxylic acid is its potential as a lead compound for the development of novel anticancer and anti-inflammatory drugs. Its multi-targeted mechanism of action and low toxicity make it an attractive candidate for drug development. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, more studies are needed to fully understand the pharmacokinetics and pharmacodynamics of this compound.
Zukünftige Richtungen
There are several future directions for the research on 4-(3-Methylbutyl)thiadiazole-5-carboxylic acid. One direction is the development of novel this compound derivatives with improved solubility and bioavailability. Another direction is the investigation of the synergistic effects of this compound with other anticancer and anti-inflammatory drugs. Furthermore, more studies are needed to elucidate the mechanism of action of this compound and its potential applications in other diseases and conditions.
Synthesemethoden
4-(3-Methylbutyl)thiadiazole-5-carboxylic acid can be synthesized through a multi-step process involving the reaction of 3-methylbutan-1-ol with thiosemicarbazide, followed by the reaction of the resulting product with chloroacetic acid. The final step involves the cyclization of the intermediate product to form this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
Eigenschaften
IUPAC Name |
4-(3-methylbutyl)thiadiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-5(2)3-4-6-7(8(11)12)13-10-9-6/h5H,3-4H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOFIOTUSKQJLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=C(SN=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7712960.png)
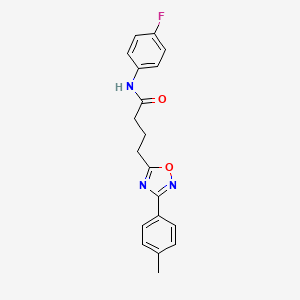
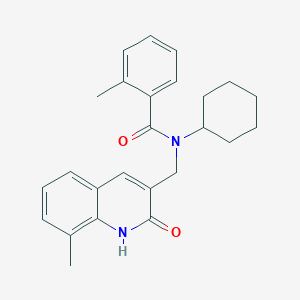

![N-(2,4-dimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B7712992.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B7712993.png)

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7713012.png)

